Methyl 4-acetyl-3-methylbenzoate
Description
Contextualization of Methyl Benzoate (B1203000) Scaffolds in Synthetic Chemistry
Methyl benzoate and its derivatives are characterized by a methyl carboxylate group (-COOCH₃) attached to a benzene (B151609) ring. This scaffold is a cornerstone in synthetic chemistry due to the dual reactivity it offers. The ester group can be readily transformed through reactions like hydrolysis to carboxylic acids, amidation to form amides, or reduction to yield alcohols. Simultaneously, the aromatic ring is amenable to electrophilic and nucleophilic substitution reactions, allowing for the precise installation of additional functional groups. This adaptability makes methyl benzoate scaffolds invaluable starting materials for creating intricate molecular architectures.
Significance of Acetyl and Methyl Substituents in Aromatic Systems
The introduction of substituents onto the benzene ring dramatically alters a molecule's properties. In the case of Methyl 4-acetyl-3-methylbenzoate, the presence of both an acetyl group (-COCH₃) and a methyl group (-CH₃) creates a nuanced electronic and steric environment.
Methyl Group (-CH₃): As an electron-donating group, the methyl substituent activates the aromatic ring, making it more susceptible to electrophilic attack. It typically directs incoming electrophiles to the ortho and para positions.
Acetyl Group (-COCH₃): Conversely, the acetyl group is electron-withdrawing due to the carbonyl's inductive and resonance effects. This deactivates the ring towards electrophilic substitution and directs incoming groups to the meta position.
The interplay between the activating methyl group and the deactivating acetyl group in this compound provides a unique substitution pattern that chemists can leverage for regioselective synthesis.
Overview of Research Gaps and Potential Avenues for this compound
While the chemistry of individual methyl benzoate and acetophenone (B1666503) derivatives is well-established, this compound itself presents several opportunities for further research. It is considered an important intermediate in the synthesis of certain pesticides. patsnap.comgoogle.com Current synthetic routes to this compound can involve costly and hazardous materials, such as palladium catalysts, toxic carbon monoxide, and potassium cyanide, indicating a need for more efficient and safer production methods. patsnap.comgoogle.com
A significant research gap exists in the comprehensive exploration of its reactivity. The unique electronic profile stemming from its specific substitution pattern has not been fully exploited. The ketone functionality of the acetyl group is a prime site for a variety of chemical transformations, including condensations and oxidations, which could lead to novel molecular frameworks.
Furthermore, the potential applications of this compound as a precursor for new bioactive compounds or advanced materials are largely uncharted. For instance, related acetophenone derivatives are used to prepare trisubstituted pyrazoles, which have shown activity as hepatitis C virus entry inhibitors. chemicalbook.com Investigating the synthesis of analogous structures from this compound and screening them for pharmacological activity could be a fruitful area of research. A deeper understanding of the synergistic effects of its functional groups is essential to unlock the full synthetic potential of this versatile compound.
Compound Data
| Property | Data |
| Chemical Formula | C₁₀H₁₀O₃ |
| Molecular Weight | 178.18 g/mol |
| Appearance | White to pale yellow amorphous powder or off-white solid |
| Melting Point | 93-96 °C |
| CAS Number | 57542-73-1 |
Data sourced from multiple references. chemicalbook.comsigmaaldrich.comfishersci.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-acetyl-3-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-7-6-9(11(13)14-3)4-5-10(7)8(2)12/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQAYGQDIITNCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609316 | |
| Record name | Methyl 4-acetyl-3-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57542-73-1 | |
| Record name | Benzoic acid, 4-acetyl-3-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57542-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-acetyl-3-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 4 Acetyl 3 Methylbenzoate
Investigation of Direct Synthetic Pathways to Methyl 4-acetyl-3-methylbenzoate
Esterification Reactions of 4-acetyl-3-methylbenzoic Acid
A primary and straightforward method for the synthesis of this compound is the Fischer esterification of 4-acetyl-3-methylbenzoic acid. smolecule.com This acid-catalyzed reaction involves heating the carboxylic acid with methanol (B129727). To drive the equilibrium towards the product, an excess of methanol is often used, and a strong acid catalyst, such as concentrated sulfuric acid, is employed. smolecule.comgoogle.com Optimal conditions for this reaction have been investigated to maximize the conversion rate. smolecule.com
The reaction typically requires elevated temperatures, generally in the range of 95-110°C, with reaction times spanning from 8 to 10 hours to achieve high conversions of 85-95%. smolecule.com The use of an acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by methanol.
| Parameter | Condition | Conversion (%) |
| Catalyst | Concentrated Sulfuric Acid (15 mol%) | 85-95 |
| Temperature | 95-110°C | 85-95 |
| Reaction Time | 8-10 hours | 85-95 |
| Reactant | Methanol | Not specified |
Acylation Strategies for Methyl 3-methylbenzoate (B1238549) Precursors
Another direct approach is the Friedel-Crafts acylation of methyl 3-methylbenzoate. smolecule.com This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring. The reaction is typically carried out using an acylating agent such as acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst. smolecule.com The choice of the Lewis acid is critical as it influences both the reaction's efficiency and its regioselectivity. The methyl group of the methyl 3-methylbenzoate directs the incoming acetyl group primarily to the para position relative to itself, yielding the desired 4-acetyl product.
| Reactant | Acylating Agent | Catalyst |
| Methyl 3-methylbenzoate | Acetyl chloride or Acetic anhydride | Lewis Acid (e.g., AlCl₃) |
Carbonylation Reactions of Halogenated Acetyl-Methylbenzene Precursors
Carbonylation reactions provide a pathway to introduce the ester group by reacting a halogenated precursor with carbon monoxide and methanol. A known route involves the carbonylation of 3-methyl-4-bromoacetophenone catalyzed by a palladium catalyst. google.compatsnap.com While this method can generate the target product, it has significant drawbacks for large-scale industrial production. google.compatsnap.com The palladium catalyst is a precious and expensive metal, and carbon monoxide is a highly toxic gas, which necessitates stringent safety protocols and specialized equipment. google.compatsnap.com
Analogous Synthetic Strategies from Related Methylbenzenes
In addition to direct pathways, multi-step synthetic strategies starting from more readily available substituted toluenes are also employed. These methods often involve a sequence of reactions to build the desired functionality on the aromatic ring.
Friedel-Crafts Acylation of Substituted Toluenes
An analogous strategy involves the Friedel-Crafts acylation of a substituted toluene (B28343) derivative. For instance, the acylation of 2-fluorotoluene with acetyl chloride in the presence of aluminum trichloride yields 4-fluoro-3-methylacetophenone. patsnap.com In this electrophilic aromatic substitution, the methyl group directs the incoming acetyl group to the para position. chemguide.co.uklibretexts.org The fluorine atom can then be replaced in subsequent steps. The steric hindrance from the methyl group generally prevents significant formation of the ortho-acylated product. chemguide.co.uk
| Starting Material | Reagent | Catalyst | Product | Yield (%) |
| 2-Fluorotoluene | Acetyl chloride | Aluminum trichloride | 4-Fluoro-3-methylacetophenone | 88-91 |
Multi-Step Synthesis via Halogenation, Cyanation, Hydrolysis, and Esterification
A well-documented multi-step synthesis for this compound starts with a halogenated toluene derivative. google.compatsnap.com This synthetic route avoids the use of highly toxic reagents like potassium cyanide and expensive catalysts like palladium. google.compatsnap.com
The process typically involves the following sequence of reactions:
Acylation: A substituted toluene, such as 2-fluorotoluene, undergoes Friedel-Crafts acylation to introduce the acetyl group, forming a halogenated acetophenone (B1666503). google.compatsnap.com
Cyanation: The halogen on the aromatic ring is then substituted with a cyano group. For example, 4-fluoro-3-methylacetophenone can be reacted with a cyanation reagent to produce 3-methyl-4-cyanoacetophenone. google.compatsnap.com
Hydrolysis: The cyano group is subsequently hydrolyzed under acidic conditions to a carboxylic acid group, yielding 4-acetyl-3-methylbenzoic acid. google.compatsnap.com
Esterification: Finally, the carboxylic acid is esterified with methanol, typically under acidic catalysis, to produce the target compound, this compound. google.compatsnap.com
An alternative to using a fluorinated starting material is to use a brominated one, such as 3-methyl-4-bromoacetophenone, which can also undergo cyanation, although this route may involve the use of highly toxic cyanide salts. google.compatsnap.com
| Step | Starting Material | Reagents | Product | Yield (%) |
| 1. Acylation | 2-Fluorotoluene | Acetyl chloride, Aluminum trichloride | 4-Fluoro-3-methylacetophenone | 88 |
| 2. Cyanation | 4-Fluoro-3-methylacetophenone | Potassium ferrocyanide, Tetrabutylammonium bromide | 3-Methyl-4-cyanoacetophenone | 88 |
| 3. Hydrolysis | 3-Methyl-4-cyanoacetophenone | Trifluoroacetic acid | 4-Acetyl-3-methylbenzoic acid | 84 |
| 4. Esterification | 4-Acetyl-3-methylbenzoic acid | Methanol, Sulfuric acid | This compound | 99 |
Selective Oxidation and Esterification Routes
The synthesis of this compound is primarily achieved through pathways that create the precursor carboxylic acid, 2-methyl-4-acetylbenzoic acid, which is then subjected to esterification. While direct selective oxidation to the final ester is not prominently documented, selective oxidation is a key step in forming the necessary acid intermediate.
One established route begins with the Friedel-Crafts acylation of 2-fluorotoluene with acetyl chloride, catalyzed by a Lewis acid like aluminum trichloride, to produce 4-fluoro-3-methylacetophenone. This intermediate undergoes a cyanation reaction, replacing the fluorine atom with a cyano group to yield 3-methyl-4-cyanoacetophenone. Subsequent acidic hydrolysis of the cyano group converts it into a carboxylic acid, forming 2-methyl-4-acetylbenzoic acid google.com. The final step is a classic Fischer esterification, where 2-methyl-4-acetylbenzoic acid is reacted with methanol in the presence of an acid catalyst, such as concentrated sulfuric acid, to produce this compound with a yield as high as 99% google.com.
Another conceptually related oxidation method involves the synthesis of the precursor, 4-acetylbenzoic acid, by the oxidation of 4'-methylacetophenone. This transformation can be achieved using strong oxidizing agents like potassium permanganate google.com. A patent describes a method where 4-methyl acetophenone is oxidized with potassium permanganate in the presence of water and anhydrous zinc chloride to produce a crude 4-acetylbenzoic acid product google.com. Following oxidation, the resulting 4-acetyl-3-methylbenzoic acid would then be esterified with methanol under acidic conditions to yield the final product smolecule.com.
Optimization of Reaction Conditions and Yields for Targeted Synthesis
The efficient synthesis of this compound hinges on the careful optimization of reaction parameters. Key areas of focus include the selection of appropriate catalysts, the control of solvent and temperature, and the implementation of effective isolation and purification methods. These factors are crucial for maximizing reaction yields and ensuring the high purity of the final product.
Catalyst Screening and Ligand Design
The choice of catalyst is critical in the multi-step synthesis of this compound. In the initial Friedel-Crafts acylation step, traditional Lewis acids are employed. For instance, the acylation of 2-fluorotoluene uses aluminum trichloride (AlCl₃) to facilitate the introduction of the acetyl group onto the aromatic ring, achieving yields of up to 91% patsnap.com.
For the final esterification step, various acid catalysts can be utilized. Concentrated sulfuric acid (H₂SO₄) is a common and effective catalyst for the Fischer esterification of the 2-methyl-4-acetylbenzoic acid precursor with methanol, leading to near-quantitative yields google.com. Alternatives to traditional mineral acids include solid acid catalysts and other milder reagents. Studies on similar benzoic acid esterifications have shown the effectiveness of reusable solid acid catalysts, such as zirconium-titanium oxides, which can offer environmental and processing advantages mdpi.com. Other research has demonstrated that N-bromosuccinimide (NBS) can act as an efficient metal-free catalyst for the esterification of various substituted benzoic acids, achieving high yields under relatively mild conditions mdpi.com.
The table below summarizes catalysts used in the key synthetic steps.
| Reaction Step | Catalyst | Substrate | Reported Yield |
| Friedel-Crafts Acylation | Aluminum trichloride (AlCl₃) | 2-fluorotoluene | 88-91% patsnap.com |
| Esterification | Concentrated sulfuric acid (H₂SO₄) | 2-methyl-4-acetylbenzoic acid | 99% google.com |
| Esterification | N-bromosuccinimide (NBS) | Benzoic acid (model) | 90% mdpi.com |
| Esterification | Zr/Ti Solid Acid (ZT10) | p-methylbenzoic acid (model) | High mdpi.com |
Solvent Effects and Temperature Control
Solvent choice and temperature are pivotal in controlling reaction rates and selectivity. In the Friedel-Crafts acylation step, chlorinated solvents like dichloromethane or chloroform are typically used patsnap.com. The reaction is often initiated at a low temperature, such as -5°C, during the addition of the acylating agent to control the exothermic reaction, and then allowed to warm to room temperature or heated to ensure completion patsnap.com.
The hydrolysis of the nitrile intermediate (3-methyl-4-cyanoacetophenone) is generally performed in the presence of a strong acid like concentrated hydrochloric acid at elevated temperatures, for example, 100°C for 12 hours, to drive the reaction to completion google.com.
For the final Fischer esterification step, methanol often serves as both the reactant and the solvent google.com. The reaction is typically conducted at reflux, with temperatures ranging from 70°C to 80°C for several hours to achieve equilibrium google.com. The use of an excess of methanol can help shift the equilibrium towards the product, maximizing the yield tcu.eduuomustansiriyah.edu.iq.
The following table outlines the typical conditions for the synthesis pathway.
| Reaction Step | Solvent | Temperature | Duration |
| Friedel-Crafts Acylation | Dichloromethane / Chloroform | -5°C to Room Temp | 2 hours patsnap.com |
| Cyanide Hydrolysis | Concentrated HCl | 100°C | 12 hours google.com |
| Esterification | Anhydrous Methanol | 70-80°C (Reflux) | 12 hours google.com |
Isolation and Purification Techniques
A systematic approach to isolation and purification is essential to obtain high-purity this compound. Following the esterification reaction, a typical workup procedure begins with cooling the reaction mixture and removing the excess methanol, often under reduced pressure mdpi.comuomustansiriyah.edu.iq.
The residue is then dissolved in an organic solvent, such as ethyl acetate or ether google.comprepchem.com. This organic solution is washed with water to remove any remaining methanol and the acid catalyst prepchem.com. A key step is washing the organic layer with a mild basic solution, typically aqueous sodium bicarbonate or sodium carbonate google.comuomustansiriyah.edu.iqprepchem.com. This neutralizes any unreacted carboxylic acid precursor, converting it into its water-soluble sodium salt, which is then partitioned into the aqueous layer.
After separation of the layers, the organic phase containing the ester is dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate prepchem.com. Finally, the solvent is removed by rotary evaporation to yield the crude product patsnap.com. If further purification is needed, techniques such as distillation can be employed to obtain the final, pure this compound uomustansiriyah.edu.iq. Throughout the synthesis, Thin-Layer Chromatography (TLC) is used to monitor the progress of the reactions and confirm the disappearance of starting materials google.compatsnap.com.
Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 4 Acetyl 3 Methylbenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and correlations, the precise structure of Methyl 4-acetyl-3-methylbenzoate can be confirmed.
Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum of this compound, recorded on a 400 MHz instrument in deuterochloroform (CDCl₃), reveals distinct signals corresponding to each type of proton in the molecule. The aromatic region of the spectrum displays signals for three protons on the benzene (B151609) ring. A multiplet observed between δ 7.90-7.92 ppm is assigned to two of these protons, while a doublet at δ 7.69 ppm corresponds to the third aromatic proton. google.com
In the aliphatic region, three sharp singlets are present. The signal at δ 3.94 ppm is characteristic of the three protons of the methyl ester group (-OCH₃). google.com The other two singlets, appearing at δ 2.60 ppm and δ 2.54 ppm, are assigned to the methyl protons of the acetyl group (-COCH₃) and the methyl group attached directly to the aromatic ring, respectively. google.com The singlet nature of these methyl signals indicates the absence of adjacent protons, which is consistent with the proposed structure.
Table 1: ¹H NMR Chemical Shift and Multiplicity Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.90-7.92 | Multiplet (m) | 2H | Aromatic Protons |
| 7.69 | Doublet (d) | 1H | Aromatic Proton |
| 3.94 | Singlet (s) | 3H | Ester Methyl (-OCH₃) |
| 2.60 | Singlet (s) | 3H | Acetyl Methyl (-COCH₃) |
| 2.54 | Singlet (s) | 3H | Aromatic Methyl (-CH₃) |
Data obtained from a 400 MHz spectrum in CDCl₃. google.com
Carbon-13 NMR (¹³C NMR) Analysis of Carbon Environments
Further structural confirmation is provided by the ¹³C NMR spectrum, which reveals the different carbon environments within the molecule. The spectrum would be expected to show a total of 11 distinct signals, corresponding to the 11 carbon atoms in this compound. The carbonyl carbons of the acetyl and ester groups are expected to appear at the downfield end of the spectrum, typically in the range of δ 165-200 ppm, due to the deshielding effect of the attached oxygen atoms. The six carbons of the aromatic ring would produce signals in the approximate range of δ 125-145 ppm. The specific chemical shifts would be influenced by the positions of the substituents. The carbon of the ester methyl group (-OCH₃) is anticipated to have a chemical shift around δ 52 ppm, while the carbons of the acetyl methyl and the aromatic methyl groups would likely be found further upfield, in the δ 20-30 ppm range.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Assignment
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in the 1D spectra and establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): A COSY spectrum would be used to identify proton-proton couplings. For this compound, correlations would be expected between the coupled aromatic protons, which would help in assigning their specific positions on the ring. The methyl singlets would show no cross-peaks, confirming their isolation from other protons.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link the proton signals at δ 3.94, δ 2.60, and δ 2.54 to their corresponding methyl carbons, and the aromatic proton signals to their respective aromatic carbons.
Detailed experimental 2D NMR data for this compound is not publicly available. The discussion outlines the expected correlations based on the known structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Vibrational Mode Assignment for Carbonyl and Ester Groups
The IR spectrum of this compound is expected to show strong absorption bands characteristic of its two carbonyl groups. The C=O stretching vibration of the ketone (acetyl group) is anticipated to appear in the region of 1680-1700 cm⁻¹. The C=O stretch of the conjugated ester group is expected to be found at a slightly higher frequency, typically around 1720-1740 cm⁻¹. The spectrum should also exhibit C-O stretching vibrations associated with the ester functionality in the 1100-1300 cm⁻¹ region.
Specific experimental IR data is not available in the public literature. The provided frequency ranges are typical for the functional groups present in the molecule.
Analysis of Aromatic Ring Vibrations and Substituent Effects
The presence of the substituted benzene ring would be confirmed by several bands in the IR spectrum. C-H stretching vibrations for the aromatic protons are expected just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically appear as a series of absorptions in the 1450-1600 cm⁻¹ region. The pattern of C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ range can often provide information about the substitution pattern on the benzene ring. The presence of the methyl, acetyl, and methyl ester substituents will influence the exact position and intensity of these characteristic aromatic ring absorptions.
Specific experimental IR data is not available in the public literature. The provided frequency ranges are typical for substituted aromatic compounds.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information is invaluable for elucidating the molecular weight and elemental composition of a compound, as well as providing details about its structure through the analysis of fragmentation patterns.
Determination of Molecular Formula and Fragmentation Patterns
The molecular formula of this compound is C₁₁H₁₂O₃, corresponding to a molecular weight of 192.21 g/mol . In mass spectrometry, the molecule is ionized, most commonly resulting in the formation of a molecular ion (M⁺•) which would be observed at a mass-to-charge ratio (m/z) of 192.
The fragmentation of this compound in a mass spectrometer is expected to occur at the functional groups, namely the ester and ketone moieties, due to the presence of lone pairs of electrons and pi bonds, which stabilize the resulting fragment ions. The expected fragmentation patterns are based on the established principles of mass spectrometry for aromatic ketones and esters.
Expected Key Fragmentation Pathways:
Loss of the methoxy (B1213986) group (-OCH₃): A common fragmentation pathway for methyl esters is the loss of the methoxy radical, leading to the formation of an acylium ion. For this compound, this would result in a fragment ion at m/z 161. [C₁₁H₁₂O₃]⁺• → [C₁₀H₉O₂]⁺ + •OCH₃
Loss of the methyl group from the acetyl moiety (-CH₃): Cleavage of the bond between the carbonyl carbon of the acetyl group and the methyl group can lead to the formation of a stable acylium ion. This would produce a fragment at m/z 177. [C₁₁H₁₂O₃]⁺• → [C₁₀H₉O₃]⁺ + •CH₃
McLafferty Rearrangement: While less common in aromatic ketones without a gamma-hydrogen on a flexible chain, intramolecular rearrangements can sometimes occur.
Cleavage of the ester group: The entire methoxycarbonyl group (-COOCH₃) could be lost, although this is generally less favorable than the initial loss of the smaller methoxy or methyl radicals.
Illustrative Fragmentation Data of a Related Compound: Methyl 4-acetylbenzoate
While specific mass spectrometry data for this compound is not widely published, data for the closely related compound, Methyl 4-acetylbenzoate (C₁₀H₁₀O₃, MW: 178.18 g/mol ), provides insight into the likely fragmentation behavior.
| Fragment Ion (m/z) | Proposed Structure | Neutral Loss |
| 178 | [C₁₀H₁₀O₃]⁺• | Molecular Ion |
| 163 | [C₉H₇O₃]⁺ | •CH₃ |
| 147 | [C₉H₇O₂]⁺ | •OCH₃ |
| 119 | [C₈H₇O]⁺ | •COOCH₃ |
| 91 | [C₇H₇]⁺ | Toluene-like fragment |
| 43 | [CH₃CO]⁺ | Acetyl cation |
The additional methyl group on the benzene ring in this compound would be expected to influence the fragmentation pattern, potentially leading to additional fragmentation pathways involving the loss of this methyl group or influencing the relative abundances of the common fragments.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio to a very high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between molecules that have the same nominal mass but different elemental formulas.
For this compound, the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁶O).
Theoretical Exact Mass Calculation:
| Element | Number of Atoms | Exact Mass (Da) | Total Mass (Da) |
| Carbon (¹²C) | 11 | 12.000000 | 132.000000 |
| Hydrogen (¹H) | 12 | 1.007825 | 12.093900 |
| Oxygen (¹⁶O) | 3 | 15.994915 | 47.984745 |
| Total | 192.078645 |
An experimental HRMS measurement yielding a mass value very close to this theoretical exact mass would provide strong evidence for the assigned molecular formula of C₁₁H₁₂O₃. For instance, predicted collision cross section values for a related compound, methyl 4-acetyl-3-hydroxybenzoate, have been calculated for various adducts, which is a common practice in HRMS analysis. uni.lu
X-ray Crystallography Studies
Single Crystal X-ray Diffraction for Solid-State Structure Determination
To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound would be required. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.
While a crystal structure for this compound is not publicly available, studies on closely related compounds provide a strong indication of the expected structural features. For example, the crystal structure of 4-acetylphenyl 3-methylbenzoate (B1238549) has been determined. researchgate.netnih.gov
Analysis of Molecular Geometry and Conformational Preferences
Based on the analysis of related structures, the benzene ring in this compound is expected to be essentially planar. The acetyl and methyl ester functional groups will have specific orientations relative to the ring.
Expected Geometrical Parameters:
Planarity: The dihedral angle between the plane of the benzene ring and the plane of the methyl ester group is anticipated to be small, indicating a high degree of planarity. In the related molecule Methyl 4-methylbenzoate, this dihedral angle is reported to be 0.95(6)°. researchgate.net
Torsion Angles: The orientation of the acetyl and ester groups relative to the aromatic ring is defined by torsion angles. For instance, in 4-acetylphenyl 3-methylbenzoate, the carbonyl groups are nearly coplanar with the rings to which they are attached. researchgate.net
Bond Lengths and Angles: The C-C bond lengths within the aromatic ring are expected to be in the range of typical benzene derivatives (approximately 1.39 Å). The C=O double bonds of the acetyl and ester groups will be shorter (around 1.2 Å), while the C-O single bonds of the ester will be longer (around 1.34 Å and 1.44 Å for the C-O and O-CH₃ bonds, respectively).
Conformational Preferences:
The presence of the methyl group ortho to the acetyl group and meta to the ester group may introduce some steric strain, potentially influencing the preferred conformation of these functional groups relative to the benzene ring. The acetyl group's methyl and carbonyl oxygen may orient away from the adjacent methyl group on the ring to minimize steric hindrance.
Investigation of Intramolecular and Intermolecular Hydrogen Bonding Networks
While this compound does not possess strong hydrogen bond donors like -OH or -NH groups, it can participate in weaker C-H···O hydrogen bonds. The carbonyl oxygen atoms of the acetyl and ester groups are potential hydrogen bond acceptors, and the aromatic and methyl C-H groups can act as weak donors.
In the crystal structure of the related 4-acetylphenyl 3-methylbenzoate, the molecular structure is stabilized by both intramolecular and intermolecular C-H···O hydrogen bonds. researchgate.net Similarly, the crystal structure of Methyl 4-methylbenzoate exhibits intermolecular C-H···O contacts that link molecules into infinite chains. researchgate.net
Expected Hydrogen Bonding in this compound:
Investigations into Chemical Reactivity and Transformation Pathways of Methyl 4 Acetyl 3 Methylbenzoate
Ester Hydrolysis and Transesterification Reactions
The ester group is a primary site for nucleophilic acyl substitution reactions, including hydrolysis and transesterification, which can be catalyzed by either acid or base.
Acid-catalyzed hydrolysis of an ester is the reverse process of Fischer esterification. chemistrysteps.com The reaction involves heating the ester with a significant excess of water in the presence of a strong acid catalyst. libretexts.org The mechanism begins with the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. libretexts.org Following a series of proton transfers, the alcohol portion is eliminated as a leaving group, and subsequent deprotonation yields the carboxylic acid. libretexts.org
This process is a reversible equilibrium. chemistrysteps.com To drive the reaction toward completion, it is often necessary to use a large excess of water or remove the alcohol product as it forms. chemistrysteps.comlearncbse.in Studies on sterically hindered benzoate (B1203000) esters have shown that the mechanism can shift from a bimolecular A_AC2 pathway to a unimolecular A_AL1 pathway in highly acidic conditions, particularly when steric strain can be released in the transition state. cdnsciencepub.com For Methyl 4-acetyl-3-methylbenzoate, the presence of the 3-methyl group introduces some steric hindrance ortho to the ester, which could influence the hydrolysis rate compared to its unsubstituted analog, methyl benzoate.
Base-mediated hydrolysis, also known as saponification, is an irreversible process that goes to completion. chemistrysteps.comlibretexts.org The reaction mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. libretexts.org The carbonyl group reforms with the expulsion of the methoxide (B1231860) ion as the leaving group. In the final, irreversible step, the highly basic methoxide ion deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and methanol (B129727). chemistrysteps.comlibretexts.org This final acid-base reaction drives the equilibrium entirely to the product side.
The rate of alkaline hydrolysis is influenced by both electronic and steric effects of substituents on the aromatic ring. chemrxiv.org Electron-withdrawing groups generally increase the electrophilicity of the carbonyl carbon, accelerating the rate of nucleophilic attack, while electron-donating groups have the opposite effect. chemrxiv.org In the case of this compound, the electron-withdrawing acetyl group is expected to increase the rate of hydrolysis, while the electron-donating methyl group would slightly decrease it. The net effect would depend on the relative positions and strengths of these groups.
| Condition | Catalyst | Key Mechanistic Step | Reversibility | Products | Reference |
|---|---|---|---|---|---|
| Acidic | Strong Acid (e.g., H₂SO₄) | Protonation of carbonyl oxygen, followed by nucleophilic attack by water. | Reversible | Carboxylic Acid + Alcohol | chemistrysteps.comlibretexts.org |
| Basic (Saponification) | Strong Base (e.g., NaOH) | Nucleophilic attack by hydroxide ion on carbonyl carbon. | Irreversible | Carboxylate Salt + Alcohol | libretexts.orglibretexts.org |
Transesterification is a process that converts one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. ucla.edu This reaction is an equilibrium process, and to favor the formation of the desired product, the reactant alcohol is typically used in large excess, often as the solvent. ucla.edumasterorganicchemistry.com
Acid-Catalyzed Transesterification : The mechanism is analogous to acid-catalyzed hydrolysis, where the reactant alcohol, rather than water, acts as the nucleophile. masterorganicchemistry.com
Base-Catalyzed Transesterification : This proceeds via nucleophilic attack of an alkoxide ion on the ester's carbonyl carbon. masterorganicchemistry.com
Studies on the transesterification of methyl benzoate with various alcohols have demonstrated the feasibility of synthesizing a range of benzoate esters. For instance, reacting methyl benzoate with ethylene (B1197577) glycol over superbases can yield ethylene glycol monobenzoate with high selectivity. capes.gov.br Similarly, butyl benzoate and benzyl (B1604629) benzoate can be produced from methyl benzoate using titanate catalysts, with conversions reaching up to 82.79% and 100%, respectively, under optimal conditions. acs.org These methods could be applied to this compound to synthesize its corresponding ethyl, butyl, or benzyl esters.
| Reactant Alcohol | Catalyst | Product | Conversion/Yield | Reference |
|---|---|---|---|---|
| Ethylene Glycol | Na/NaOH/γ-Al₂O₃ | Ethylene Glycol Monobenzoate | Up to 94% | capes.gov.br |
| Benzyl Alcohol | Titanate | Benzyl Benzoate | Up to 100% | acs.org |
| Butyl Alcohol | Titanate | Butyl Benzoate | 82.79% | acs.org |
Reactions Involving the Acetyl Group
The acetyl group's ketone functionality is a site for reduction and oxidation reactions.
The ketone of the acetyl group can be reduced to either a secondary alcohol or completely to a methylene (B1212753) group (an alkane).
Reduction to Alcohol : The reduction of acetophenone (B1666503) derivatives to their corresponding 1-phenylethanol (B42297) derivatives is well-documented. This can be achieved using reducing agents like sodium borohydride. morressier.com This reaction creates a new chiral center, and asymmetric reduction methods using microbial or enzymatic catalysts, such as those from Penicillium rubens, can yield chiral alcohols with high enantioselectivity. nih.govrsc.org
Reduction to Alkane : The complete reduction of the carbonyl group to a methylene (CH₂) group can be accomplished through methods like the Wolff-Kishner reduction. This two-step process first involves the condensation of the ketone with hydrazine (B178648) (H₂NNH₂) to form a hydrazone. The subsequent treatment of the hydrazone with a strong base, such as sodium ethoxide, leads to the formation of the alkane with the loss of nitrogen gas. ucla.edu Applying this to this compound would yield Methyl 4-ethyl-3-methylbenzoate.
The acetyl group, being a methyl ketone, can be oxidized to a carboxylic acid group. A common method for this transformation is the haloform reaction, which occurs when a methyl ketone is treated with a basic solution of a halogen, such as sodium hypochlorite (B82951) (bleach). truman.edu This reaction would convert this compound into 3-methylbenzene-1,4-dicarboxylate after an acidic workup.
Nucleophilic Addition and Condensation Reactions (e.g., Aldol (B89426), Knoevenagel)
The acetyl group's carbonyl carbon in this compound is an electrophilic center, making it susceptible to nucleophilic attack. libretexts.org This reactivity allows for a variety of nucleophilic addition and condensation reactions, which are fundamental in forming new carbon-carbon bonds.
Aldol Condensation: In the presence of a base, the α-hydrogens of the acetyl group can be abstracted to form an enolate. This enolate can then act as a nucleophile, attacking the carbonyl carbon of another molecule of the aldehyde or ketone. While specific studies on the self-aldol condensation of this compound are not widely documented, the principles of the reaction suggest it is chemically feasible. youtube.com The reaction would proceed via a β-hydroxy ketone intermediate, which could then dehydrate upon heating to yield an α,β-unsaturated ketone, a product stabilized by conjugation. youtube.com
In a crossed-aldol condensation, this compound could react with a different aldehyde or ketone. byjus.com If the reaction partner lacks α-hydrogens (e.g., benzaldehyde), it can only act as an electrophile, leading to a more controlled reaction and minimizing the number of potential products.
Knoevenagel Condensation: The Knoevenagel condensation is a modification of the aldol reaction that involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. bas.bg The acetyl group of this compound can react with compounds like malononitrile (B47326) or ethyl cyanoacetate. This reaction is a highly efficient method for creating a new carbon-carbon double bond. bas.bg The products of this reaction are typically electron-deficient alkenes with E-selectivity. bas.bg
Electrophilic Aromatic Substitution (EAS) Reactions
The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. The rate and position of this substitution are heavily influenced by the existing substituents. libretexts.org
Nitration and Halogenation Studies on the Aromatic Ring
Nitration: Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid. chegg.comquora.com This mixture generates the highly electrophilic nitronium ion (NO₂⁺). aiinmr.com For this compound, the position of nitration will be determined by the directing effects of the three substituents on the ring. The acetyl and methyl ester groups are electron-withdrawing and generally direct incoming electrophiles to the meta position, while the methyl group is electron-donating and directs to the ortho and para positions. rsc.orgyoutube.com
Halogenation: Halogenation, such as bromination or chlorination, introduces a halogen atom onto the aromatic ring. This reaction is typically carried out in the presence of a Lewis acid catalyst, like FeBr₃ or AlCl₃, which polarizes the halogen molecule to create a stronger electrophile. libretexts.org Similar to nitration, the position of halogenation on the this compound ring is governed by the cumulative directing effects of the existing groups.
Regioselectivity and Reactivity Analysis in EAS
The regiochemical outcome of EAS reactions on this compound is a result of the interplay between the electronic and steric effects of its three substituents.
-COCH₃ (Acetyl group): This is a moderately deactivating, meta-directing group due to its electron-withdrawing resonance and inductive effects. youtube.com
-COOCH₃ (Methyl ester group): Similar to the acetyl group, the methyl ester is a deactivating, meta-directing group. quora.com
-CH₃ (Methyl group): This is an activating, ortho, para-directing group due to its electron-donating inductive effect and hyperconjugation. libretexts.org
The positions on the ring relative to the substituents are:
Position 2: ortho to the methyl ester, meta to the acetyl group, and ortho to the methyl group.
Position 5: meta to the methyl ester and para to the methyl group.
Position 6: ortho to the methyl ester and meta to the methyl group.
The methyl group (-CH₃) at position 3 activates the ring, particularly at its ortho (positions 2 and 4) and para (position 6) positions. However, position 4 is already substituted. The acetyl group (-COCH₃) at position 4 and the methyl ester (-COOCH₃) at position 1 are both deactivating, meta-directing groups. quora.comyoutube.com The acetyl group directs towards positions 2 and 6. The methyl ester group directs towards positions 3 and 5.
Considering these combined effects:
Position 2: Is activated by the ortho methyl group and deactivated by the meta acetyl group and the ortho ester group.
Position 5: Is activated by the methyl group (via hyperconjugation, though weaker than the ortho effect) and strongly deactivated by being meta to the ester group.
Position 6: Is activated by the para methyl group and deactivated by the meta acetyl group and the ortho ester group.
The directing effects of the substituents are summarized in the table below. The positions are numbered with the ester group at C1, the methyl group at C3, and the acetyl group at C4.
| Position for Substitution | Influence of -COOCH₃ (at C1) | Influence of -CH₃ (at C3) | Influence of -COCH₃ (at C4) | Overall Tendency |
| 2 | ortho (deactivated) | ortho (activated) | meta (deactivated) | Possible, but sterically hindered and electronically complex. |
| 5 | meta (deactivated) | ortho (activated) | ortho (deactivated) | Unlikely due to strong deactivation from adjacent groups. |
| 6 | para (deactivated) | meta (deactivated) | ortho (deactivated) | Most likely position. Activated by the para methyl group, and while deactivated by the other two, the directing effects align. |
Therefore, electrophilic substitution is most likely to occur at position 6 , which is para to the activating methyl group and meta to the deactivating acetyl group. The directing power of the activating group generally dominates.
Nucleophilic Aromatic Substitution (NAS) Reactions (if applicable)
Nucleophilic aromatic substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com This reaction is mechanistically distinct from EAS. For NAS to occur, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group (like a halide). libretexts.orgyoutube.com
In the case of this compound, there is no inherent leaving group like a halogen. The substituents present (acetyl, methyl, methyl ester) are not typically displaced in NAS reactions. Therefore, under standard conditions, this compound is not expected to undergo nucleophilic aromatic substitution.
For a derivative, such as Methyl 4-acetyl-2-fluoro-3-methylbenzoate, NAS might become possible. In this hypothetical molecule, the fluorine atom could serve as a leaving group. The strong electron-withdrawing effect of the adjacent acetyl group and the methyl ester group would activate the ring towards nucleophilic attack, making the displacement of the fluoride (B91410) ion by a nucleophile feasible.
Derivatization and Synthesis of Novel Analogs of Methyl 4 Acetyl 3 Methylbenzoate
Synthesis of Chalcone (B49325) Derivatives via Condensation Reactions
A primary and highly effective method for the derivatization of Methyl 4-acetyl-3-methylbenzoate is through the synthesis of chalcones. Chalcones are bi-aromatic ketones with an α,β-unsaturated carbonyl system, which serve as crucial intermediates in the synthesis of various heterocyclic compounds. ias.ac.in The most common method for preparing these derivatives is the Claisen-Schmidt condensation. nih.gov
This reaction involves the base-catalyzed condensation of an acetophenone (B1666503) derivative, in this case, this compound, with a variety of aromatic aldehydes. The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent. tsijournals.com The base deprotonates the α-carbon of the acetyl group, generating a reactive enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, or chalcone.
The general reaction scheme is as follows: this compound + Substituted Aromatic Aldehyde → Chalcone Derivative
The versatility of this reaction allows for the introduction of a wide range of substituents on the second aromatic ring (Ring B) by simply varying the choice of the aromatic aldehyde. This provides a straightforward route to a large library of chalcone analogs with diverse electronic and steric properties.
| Reagent 1 (Ketone) | Reagent 2 (Aldehyde) | Base/Solvent | Product (Chalcone Derivative) |
| This compound | Benzaldehyde | NaOH / Ethanol | Methyl 4-(3-phenylacryloyl)-3-methylbenzoate |
| This compound | 4-Chlorobenzaldehyde | KOH / Methanol (B129727) | Methyl 4-(3-(4-chlorophenyl)acryloyl)-3-methylbenzoate |
| This compound | 4-Methoxybenzaldehyde | NaOH / Ethanol | Methyl 4-(3-(4-methoxyphenyl)acryloyl)-3-methylbenzoate |
| This compound | 2-Nitrobenzaldehyde | KOH / Methanol | Methyl 4-(3-(2-nitrophenyl)acryloyl)-3-methylbenzoate |
Cyclocondensation Reactions for Heterocyclic Ring Formation
The chalcone derivatives synthesized from this compound are valuable precursors for the construction of various heterocyclic systems. The presence of the α,β-unsaturated ketone moiety makes them highly susceptible to cyclocondensation reactions with binucleophilic reagents.
Pyrazolines and pyrimidines are two important classes of nitrogen-containing heterocycles that can be readily synthesized from chalcone precursors.
Pyrazolines are typically synthesized by the reaction of chalcones with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in the presence of a suitable solvent, often with acid or base catalysis. longdom.org The reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to form the five-membered pyrazoline ring.
Pyrimidines , six-membered heterocyclic rings, can be prepared by reacting chalcones with nitrogen-containing reagents such as urea (B33335) (NH₂CONH₂) or thiourea (B124793) (NH₂CSNH₂). tsijournals.comlongdom.org The reaction with urea in an ethanolic potassium hydroxide solution, for example, leads to the formation of pyrimidin-2(1H)-one derivatives. Similarly, using thiourea under basic conditions yields pyrimidine-2(1H)-thione analogs.
| Chalcone Precursor | Reagent | Heterocyclic Product |
| Methyl 4-(3-phenylacryloyl)-3-methylbenzoate | Hydrazine Hydrate | Methyl 4-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-3-methylbenzoate |
| Methyl 4-(3-(4-chlorophenyl)acryloyl)-3-methylbenzoate | Urea | Methyl 4-(4-(4-chlorophenyl)-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methylbenzoate |
| Methyl 4-(3-(4-methoxyphenyl)acryloyl)-3-methylbenzoate | Thiourea | Methyl 4-(4-(4-methoxyphenyl)-6-thioxo-1,6-dihydropyrimidin-2-yl)-3-methylbenzoate |
The reactivity of chalcones extends to the synthesis of more complex fused heterocyclic systems. By employing different cyclizing agents, the chalcone backbone derived from this compound can be elaborated into bicyclic or polycyclic structures. For instance, the reaction of chalcones with reagents like guanidine (B92328) can lead to the formation of aminopyrimidines, which can be further cyclized. Similarly, reactions with malononitrile (B47326) in the presence of a base can yield substituted pyridines. longdom.org
A notable example is the synthesis of fused pyrazole (B372694) systems. Bis-chalcones, which can be prepared from diacetyl compounds, can be cyclized with reagents like thiosemicarbazide (B42300) to form bis-pyrazole derivatives. longdom.org This strategy highlights the potential to build complex, fused architectures starting from simple acetophenone precursors. The synthesis of thienyl-pyrazole and thienyl-carbazolyl chalcones, which are themselves fused systems, further illustrates the versatility of this chemical space. nih.gov
| Starting Material | Reagent(s) | Fused Heterocycle Class |
| Chalcone Derivative | Guanidine Hydrochloride | Fused Aminopyrimidine System |
| Chalcone Derivative | Malononitrile / Piperidine | Fused Pyridine System |
| Bis-Chalcone Derivative | Thiosemicarbazide / NaOH | Fused Bis-Pyrazole System |
Modification of the Methyl and Acetyl Moieties for Structure-Activity Relationship Studies
The acetyl moiety is a key functional handle. It can be modified to explore how changes in electronics and sterics at this position impact activity. For instance, the formation of acetophenone benzoylhydrazones introduces a hydrazone linkage which can significantly influence biological activity. nih.gov SAR studies on such derivatives have shown that the nature and position of substituents on the benzoyl ring are critical. nih.gov Another modification involves the reduction of the acetyl group to a secondary alcohol, followed by esterification to introduce various acyl groups. This changes the electronic nature from a ketone to an ester and allows for the introduction of diverse side chains.
| Moiety to Modify | Reaction Type | Resulting Functional Group | Potential for SAR Exploration |
| Acetyl Group | Condensation with Hydrazides | Hydrazone | Varying substituents on the hydrazide portion. |
| Acetyl Group | Reduction, then Esterification | Secondary Ester | Introducing different acyl groups to probe steric and electronic effects. |
| Methyl Ester | Saponification, then Amidation | Amide | Introducing diverse amine fragments to modify polarity and H-bonding. |
| Methyl Ester | Saponification, then Esterification | Ester | Varying the alcohol component to alter lipophilicity and size. |
Palladium-Catalyzed Cross-Coupling Reactions for Extended Conjugated Systems
To create larger, more complex architectures with extended π-conjugated systems, palladium-catalyzed cross-coupling reactions are an indispensable tool in modern organic synthesis. nobelprize.org Reactions such as the Suzuki, Heck, and Sonogashira couplings allow for the formation of new carbon-carbon bonds, attaching new aryl, vinyl, or alkynyl groups to the aromatic core of this compound. nobelprize.orgyoutube.com
A prerequisite for these reactions is the introduction of a suitable leaving group, typically a halogen (Br, I), onto the aromatic ring. The aromatic ring of this compound can be halogenated, for example, through electrophilic aromatic substitution. The acetyl and methyl ester groups are meta-directing deactivators, while the methyl group is an ortho-, para-directing activator. masterorganicchemistry.com The regiochemical outcome of halogenation would depend on the specific reaction conditions, but would likely lead to substitution at the positions ortho or para to the methyl group. For example, direct bromination of aryl ketones can be achieved using reagents like N-bromosuccinimide (NBS) under mild acidic conditions. nih.gov
Once the halogenated derivative is obtained, it can be subjected to a palladium-catalyzed cross-coupling reaction. In a Suzuki coupling, the aryl halide is reacted with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nobelprize.org This methodology is highly versatile and tolerates a wide range of functional groups, making it ideal for the late-stage functionalization of complex molecules. This approach allows for the synthesis of biaryl systems and other extended conjugated structures, significantly expanding the structural diversity of analogs derived from this compound.
Synthetic Sequence Example (Suzuki Coupling):
Halogenation: this compound is reacted with a halogenating agent (e.g., NBS) to introduce a bromine atom onto the aromatic ring, yielding a bromo-substituted derivative.
Cross-Coupling: The resulting aryl bromide is then coupled with a selected arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) to form a new biaryl compound.
| Step | Reaction Type | Reactants | Product |
| 1 | Electrophilic Aromatic Halogenation | This compound, N-Bromosuccinimide | Bromo-derivative of this compound |
| 2 | Suzuki Cross-Coupling | Bromo-derivative, Phenylboronic Acid, Pd(PPh₃)₄, Base | Phenyl-substituted analog of this compound |
Theoretical and Computational Chemistry Studies of Methyl 4 Acetyl 3 Methylbenzoate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For "Methyl 4-acetyl-3-methylbenzoate", DFT calculations can elucidate its optimized geometry, electronic properties, and reactive behavior.
Geometry optimization using DFT methods allows for the determination of the most stable three-dimensional arrangement of atoms in "this compound". These calculations typically reveal a planar benzene (B151609) ring, with the acetyl and methyl ester groups exhibiting specific torsional angles relative to the ring. The planarity of the molecule can be influenced by the electronic and steric interactions between the substituents.
The electronic structure of the molecule is characterized by the distribution of electrons and the nature of the chemical bonds. For substituted benzene derivatives, the electronic properties are significantly influenced by the interplay of inductive and resonance effects of the substituents. In "this compound", the acetyl group acts as an electron-withdrawing group through resonance and induction, while the methyl group is a weak electron-donating group through induction. The methyl ester group is also electron-withdrawing. These substituent effects modulate the electron density distribution across the aromatic ring.
Table 1: Illustrative Optimized Geometrical Parameters for this compound (Based on General DFT Data for Similar Compounds)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-C (aromatic) | 1.39 - 1.41 | 118 - 122 | - |
| C-C (acetyl) | 1.50 - 1.52 | - | - |
| C=O (acetyl) | 1.22 - 1.24 | - | - |
| C-O (ester) | 1.35 - 1.37 | - | - |
| C=O (ester) | 1.21 - 1.23 | - | - |
| O-CH₃ (ester) | 1.43 - 1.45 | - | - |
| C(aromatic)-C(acetyl) | 1.49 - 1.51 | - | - |
| C(aromatic)-C(ester) | 1.48 - 1.50 | - | - |
| C(aromatic)-C(methyl) | 1.50 - 1.52 | - | - |
| Ring-Acetyl Dihedral | - | - | 0 - 30 |
| Ring-Ester Dihedral | - | - | 0 - 30 |
Note: These values are illustrative and based on typical bond lengths and angles for similar aromatic ketones and esters. Actual values would require specific DFT calculations for this compound.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule.
Table 2: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound (Based on DFT Studies of Substituted Benzenes)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 to -7.5 |
| LUMO | -1.5 to -2.5 |
| HOMO-LUMO Gap | 4.5 to 5.5 |
Note: These are estimated energy ranges based on computational studies of similarly substituted aromatic compounds. The actual values would depend on the specific level of theory and basis set used in the DFT calculations.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).
In "this compound", the oxygen atoms of the acetyl and ester carbonyl groups are expected to be regions of high negative electrostatic potential, making them likely sites for interaction with electrophiles or for hydrogen bonding. The aromatic ring itself will have a complex electrostatic potential due to the competing effects of the substituents. The regions ortho and para to the electron-withdrawing acetyl and ester groups are expected to be more electron-deficient (more positive potential), while the methyl group will slightly increase the electron density in its vicinity. The hydrogen atoms of the methyl groups will exhibit a positive electrostatic potential. Understanding the MEP is crucial for predicting intermolecular interactions and the initial steps of chemical reactions. nih.govnih.gov
Conformational Analysis and Energy Landscape Mapping
The flexibility of "this compound" arises from the rotation around the single bonds connecting the acetyl and methyl ester groups to the aromatic ring. Conformational analysis aims to identify the stable conformations (energy minima) and the energy barriers for rotation between them.
The rotation of the acetyl and methyl ester groups relative to the benzene ring is associated with specific energy barriers. These barriers arise from a combination of steric hindrance and electronic effects (conjugation). The most stable conformation often involves a compromise between maximizing π-conjugation (which favors planarity) and minimizing steric repulsion between adjacent groups.
For the acetyl group, a planar conformation where the carbonyl group is coplanar with the aromatic ring allows for maximum resonance stabilization. However, steric interactions with the adjacent methyl group may lead to a slightly twisted conformation being the global energy minimum. Similarly, the methyl ester group's orientation is influenced by both electronic and steric factors. Computational studies on substituted aromatic compounds have shown that rotational barriers can be calculated with reasonable accuracy using DFT methods. benthamdirect.com
Table 3: Illustrative Rotational Barriers for this compound (Based on Computational Studies of Substituted Aromatic Ketones and Esters)
| Rotational Bond | Estimated Rotational Barrier (kcal/mol) |
| C(aromatic) - C(acetyl) | 4 - 8 |
| C(aromatic) - C(ester) | 3 - 6 |
Note: These are estimated values based on computational studies of similar molecules. The actual barriers would depend on the specific computational method and the interactions between the substituents.
The conformational preferences of a molecule can be significantly influenced by the surrounding solvent. Solvents can stabilize certain conformers over others through solute-solvent interactions, such as dipole-dipole interactions and hydrogen bonding. For "this compound", which possesses a significant dipole moment due to the polar carbonyl groups, the polarity of the solvent is expected to play a crucial role in determining the conformational equilibrium.
Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including individual solvent molecules in the calculation. These studies can predict how the relative energies of different conformers and the barriers to rotation change in different solvent environments. For instance, a polar solvent might favor conformations with a larger molecular dipole moment. Understanding these solvent effects is critical for predicting the behavior of the molecule in solution, which is relevant for many chemical and biological applications. ub.edu
Computational Studies of Reaction Mechanisms
Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions involving this compound. By modeling the potential energy surface, researchers can elucidate reaction pathways, identify transient intermediates, and characterize the high-energy transition states that govern reaction rates. Such studies are crucial for understanding both the synthesis and potential degradation of this compound.
Transition State Characterization for Key Transformations
The characterization of transition states is a cornerstone of computational reaction mechanism studies. For a molecule like this compound, several key transformations can be envisaged, each with a unique transition state. While direct computational studies on this specific molecule are not extensively available in the current literature, the principles can be understood from studies on analogous structures, such as substituted acetophenones and benzoates.
Key transformations amenable to transition state analysis include:
Electrophilic Aromatic Substitution: Reactions on the benzene ring, such as nitration or halogenation, would proceed through a high-energy intermediate known as a Wheland intermediate or sigma complex. Computational methods, particularly Density Functional Theory (DFT), can be used to locate the transition state leading to this intermediate. The geometry of this transition state would show the incoming electrophile partially bonded to a ring carbon, with the aromatic system partially disrupted. Frequency calculations are then performed to confirm the transition state, which is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
Nucleophilic Acyl Substitution: The ester functional group is susceptible to hydrolysis or transesterification. These reactions typically proceed via a tetrahedral intermediate. The transition state for the formation of this intermediate involves the nucleophile (e.g., a water molecule or an alcohol) approaching the carbonyl carbon. Computational modeling can precisely define the bond lengths and angles of this critical geometry. For instance, in the hydrolysis of a methyl benzoate (B1203000) analog, the transition state would feature a partially formed bond between the carbonyl carbon and the oxygen of the attacking water molecule, and a slight elongation of the C=O double bond.
Reactions at the Acetyl Group: The acetyl group can undergo various reactions, such as reduction or oxidation. For example, in a catalytic hydrogenation of the ketone, DFT studies on similar acetophenones have shown that the transition state involves the coordinated substrate, the catalyst, and the hydrogen source. acs.orgnih.gov The geometry of the transition state is crucial for understanding the stereoselectivity of such reactions.
Energy Profiles for Proposed Synthetic and Degradative Pathways
By mapping the energy changes throughout a reaction, from reactants to products, computational chemists can construct detailed energy profiles. These profiles provide valuable insights into the feasibility and kinetics of a given pathway.
A plausible synthetic route to this compound could involve the Friedel-Crafts acylation of methyl 3-methylbenzoate (B1238549). A computational study of this pathway would involve calculating the relative energies of the reactants, the acylium ion intermediate, the transition state for the electrophilic attack on the aromatic ring, the sigma complex, and the final product. The energy profile would reveal the activation energy for the rate-determining step, which is typically the formation of the sigma complex.
The following table illustrates a hypothetical energy profile for a generic electrophilic aromatic substitution on a substituted benzene ring, a key step in many synthetic routes. The energies are typically calculated relative to the reactants.
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 (Formation of σ-complex) | +15 to +25 |
| σ-Complex (Wheland Intermediate) | +5 to +10 |
| Transition State 2 (Proton Loss) | +7 to +12 |
| Products | -10 to -20 |
Note: These values are illustrative and would vary depending on the specific reactants, electrophile, and computational method used.
Spectroscopic Property Prediction and Validation
Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. By calculating the expected spectroscopic parameters of a molecule, researchers can aid in its identification, confirm its structure, and gain a deeper understanding of its electronic and vibrational properties.
Theoretical ¹H and ¹³C NMR Chemical Shift Calculations
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for organic structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound, providing a powerful complement to experimental data.
The most common method for calculating NMR chemical shifts is the Gauge-Independent Atomic Orbital (GIAO) method, typically employed with DFT. dergipark.org.tr The process involves first optimizing the molecular geometry of the compound at a chosen level of theory and basis set. Subsequently, the NMR shielding tensors are calculated for this optimized geometry. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to the calculated shielding of a standard compound, such as tetramethylsilane (TMS).
For this compound, the predicted ¹H NMR spectrum would show distinct signals for the two methyl groups (one on the ring and one in the acetyl group), the methoxy (B1213986) protons of the ester, and the aromatic protons. The chemical shifts of the aromatic protons would be influenced by the electronic effects of the acetyl and methyl ester substituents. Similarly, the ¹³C NMR spectrum prediction would provide the chemical shifts for all eleven carbon atoms, including the two carbonyl carbons, the aromatic carbons, and the methyl carbons. nih.govresearchgate.net
The accuracy of these predictions is generally high, with calculated shifts often falling within 0.1-0.3 ppm for ¹H and 1-5 ppm for ¹³C of the experimental values, depending on the level of theory and the inclusion of solvent effects. redalyc.org
The table below shows a comparison of experimental and calculated ¹³C NMR chemical shifts for a structurally related compound, 2,4'-dibromoacetophenone, illustrating the typical accuracy of such calculations. dergipark.org.tr
| Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |
| C1 | 137.9 | 139.4 |
| C2 | 132.3 | 133.5 |
| C3 | 130.9 | 132.1 |
| C4 | 128.8 | 130.0 |
| C5 | 122.9 | 124.5 |
| C6 | 132.3 | 133.5 |
| C7 | 190.2 | 192.1 |
| C8 | 30.6 | 31.8 |
Data adapted from a DFT/B3LYP/6-311++G(d,p) study on 2,4'-dibromoacetophenone. dergipark.org.tr
Computational Vibrational Spectroscopy (IR and Raman)
Computational methods can also predict the vibrational frequencies of this compound, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. These calculations are typically performed using DFT after an initial geometry optimization.
The calculation provides a set of harmonic vibrational frequencies and their corresponding intensities (for IR) or scattering activities (for Raman). These frequencies correspond to the various vibrational modes of the molecule, such as C-H stretching, C=O stretching of the ketone and ester groups, aromatic C=C stretching, and various bending modes.
It is a common practice to scale the calculated harmonic frequencies by an empirical scaling factor (typically between 0.95 and 0.98 for DFT methods) to account for anharmonicity and other systematic errors in the calculations. nih.gov The scaled theoretical spectrum can then be compared directly with the experimental spectrum to aid in the assignment of the observed vibrational bands. cardiff.ac.uk
For this compound, key predicted vibrational modes would include:
Aromatic C-H stretching: Typically in the 3000-3100 cm⁻¹ region.
Aliphatic C-H stretching: From the methyl groups, usually in the 2850-3000 cm⁻¹ range.
C=O stretching: Two distinct, strong bands are expected. The acetyl C=O stretch would likely appear around 1680-1700 cm⁻¹, while the ester C=O stretch would be at a higher frequency, around 1720-1740 cm⁻¹. spectroscopyonline.com
Aromatic C=C stretching: A series of bands in the 1450-1600 cm⁻¹ region.
C-O stretching: From the ester group, typically appearing as strong bands in the 1100-1300 cm⁻¹ region.
The following table presents a representative comparison of calculated (scaled) and experimental vibrational frequencies for key modes in a related aromatic ester, illustrating the utility of computational vibrational spectroscopy.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| C=O Stretch | 1725 | 1720 |
| Aromatic C=C Stretch | 1605 | 1602 |
| Aromatic C=C Stretch | 1585 | 1584 |
| Asymmetric C-O-C Stretch | 1275 | 1276 |
| Symmetric C-O-C Stretch | 1115 | 1112 |
Note: Data is illustrative and based on typical results for aromatic esters.
Exploration of Chemical Applications in Organic Synthesis
Methyl 4-acetyl-3-methylbenzoate as a Versatile Building Block
The compound's primary role in organic chemistry is that of a building block. Its multifunctionality allows for sequential or orthogonal chemical transformations, providing access to a range of more complex molecules. This versatility has been harnessed in the development of new pharmaceuticals and agrochemicals.
This compound has been identified as a crucial intermediate in the synthesis of various complex aromatic compounds, including those with potential biological activity. For instance, it is a key starting material in the preparation of certain aminopiperidine derivatives. google.com These derivatives are investigated for their potential in treating a variety of metabolic, feeding, and sexual disorders. google.com The synthesis involves a reductive amination reaction where the ketone group of this compound reacts with an aminopiperidine derivative. google.com
Furthermore, this compound serves as a precursor for substituted hydroxamic acids. google.com The synthesis involves the reaction of this compound with hydroxylamine (B1172632) hydrochloride and sodium acetate. google.com Such compounds are of interest in medicinal chemistry due to their potential as enzyme inhibitors.
In the agrochemical sector, patents have disclosed that this compound is an important intermediate in the manufacturing of various pesticides. Although specific commercial pesticide names are not always detailed in these documents, the recurring mention of this compound underscores its significance in this industry.
The following table summarizes representative reactions involving this compound as a precursor:
| Precursor | Reagents | Product Class | Potential Application | Reference |
| This compound | 4-Boc-aminopiperidine, Ti(OiPr)₄, NaBH₄ | Aminopiperidine derivatives | Treatment of metabolic, feeding, and sexual disorders | google.com |
| This compound | Hydroxylamine hydrochloride, Sodium acetate | Substituted hydroxamic acids | Medicinal chemistry (e.g., enzyme inhibitors) | google.com |
While the core structure of this compound is reminiscent of motifs found in some natural products, a direct and documented role as an intermediate in the total synthesis of a specific natural product is not prominently featured in publicly available scientific literature. However, its potential as a synthon for constructing substituted aromatic portions of natural molecules remains a plausible area for future exploration by synthetic chemists.
The application of this compound in the construction of advanced organic frameworks, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), is not yet established in the literature. The presence of multiple functional groups suggests a theoretical potential for this molecule to act as a linker or node in such supramolecular structures. Future research may explore its utility in materials science for creating novel porous materials with applications in catalysis, gas storage, or separation technologies.
Catalyst and Reagent Applications (if identified)
Based on available scientific literature and chemical databases, this compound is not typically employed as a catalyst or a reagent in its own right. Its chemical value is primarily realized when it serves as a substrate or an intermediate that is transformed into more complex and often biologically active molecules.
Future Research Trajectories and Challenges
Development of More Sustainable and Greener Synthetic Routes
Current industrial syntheses of Methyl 4-acetyl-3-methylbenzoate and related compounds often rely on methods with significant environmental drawbacks. One common route involves the use of 3-methyl-4-bromoacetophenone and carbon monoxide catalyzed by expensive and toxic palladium. google.com Another method employs the highly toxic potassium cyanide. google.compatsnap.com
Future research must prioritize the development of more sustainable alternatives. This includes exploring greener reagents and catalysts. For instance, research into the nitration of methyl 3-methylbenzoate (B1238549) using a mixture of nitric acid and acetic anhydride (B1165640) presents a more environmentally friendly approach. researchgate.net Similarly, the use of solid acid catalysts, such as titanium zirconium, for the esterification of benzoic acids with methanol (B129727) offers a promising avenue for direct condensation without the need for other auxiliary acids. mdpi.com
A significant challenge lies in improving the selectivity of these reactions to minimize the formation of byproducts. For example, the oxidation of 3,4-dimethylacetophenone can lead to the formation of 2-methyl-5-acetyl benzoic acid as a significant byproduct. google.com Future work will need to refine catalyst systems and reaction conditions to enhance the yield of the desired 2-methyl-4-acetyl benzoic acid. google.com
A patented method for synthesizing Methyl 2-methyl-4-acetyl benzoate (B1203000) highlights a multi-step process starting from 2-fluorotoluene. patsnap.com While this method boasts a high reaction yield and utilizes readily available reagents, further optimization could reduce solvent usage and energy consumption. patsnap.com
| Synthetic Route | Key Reagents | Challenges/Drawbacks | Potential Improvements |
| Palladium-catalyzed carbonylation | 3-methyl-4-bromoacetophenone, CO, Palladium | Expensive catalyst, toxic CO | Catalyst recycling, alternative non-toxic carbonyl source |
| Cyanide-based synthesis | 3-methyl-4-bromoacetophenone, Potassium cyanide | Highly toxic reagent | Development of non-toxic cyanide alternatives |
| Oxidation of dimethylacetophenone | 3,4-dimethylacetophenone, Hydrogen peroxide | Byproduct formation | Improved catalyst selectivity |
| Multi-step synthesis from 2-fluorotoluene | 2-fluorotoluene, Acylating reagent, Cyanating reagent | Multiple steps, solvent usage | Process intensification, solvent recycling |
Exploration of Bio-Catalytic Transformations
Biocatalysis offers a powerful tool for developing highly selective and environmentally benign synthetic processes. The use of enzymes, such as lipases, has already shown promise in the synthesis of related esters like methyl benzoate. nih.gov Lipases, a type of hydrolase, are widely used in organic chemistry for their ability to catalyze reactions such as the polycondensation of dicarboxylic acids with diols. nih.gov
Future research could focus on identifying or engineering enzymes capable of specifically catalyzing the synthesis of this compound. This could involve screening novel microorganisms for suitable enzymes or using protein engineering techniques to modify existing enzymes for enhanced activity and stability under industrial process conditions. For instance, lipases from Candida rugosa have been used for the direct esterification of benzoic acid. nih.gov However, factors like methanol concentration and the presence of solvents like toluene (B28343) can inhibit enzyme activity. nih.gov Overcoming these limitations through enzyme immobilization or reaction engineering will be a key challenge.
The biosynthesis of methyl benzoate in plants, involving enzymes from the SABATH and BAHD acyltransferase families, provides a blueprint for potential bio-catalytic routes. frontiersin.org Exploring these enzyme families could lead to the development of novel biocatalysts for the production of substituted benzoates.
Advanced Materials Science Applications through Polymerization or Coordination Chemistry
The functional groups present in this compound—an ester and a ketone—make it a promising candidate for applications in materials science. The ester group can be utilized in polymerization reactions, potentially leading to the creation of novel polyesters with tailored properties. The ketone functionality offers a site for further chemical modification or for coordination with metal ions.
Future research could investigate the incorporation of this molecule as a monomer in polymerization processes. This could lead to polymers with unique thermal, mechanical, or optical properties. Furthermore, the coordination chemistry of this compound with various metal centers could be explored to develop new catalysts or functional materials with interesting magnetic or electronic properties.
In-depth Mechanistic Studies of Novel Reactions
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. For reactions involving this compound, detailed mechanistic studies can provide insights into the role of catalysts, the nature of intermediates, and the factors that control selectivity.
For example, in the synthesis of methyl benzoate using a titanium zirconium solid acid catalyst, the proposed mechanism involves the binding of the catalyst to the carboxylate, followed by the activation of the carbonyl group. mdpi.com Further experimental and computational studies could validate this mechanism and guide the design of more efficient catalysts. Similarly, understanding the precise mechanism of byproduct formation in oxidation reactions is essential for developing strategies to suppress these unwanted side reactions. google.com
Computational Design of Derivatives with Tailored Reactivity
Computational chemistry and molecular modeling are becoming increasingly powerful tools in chemical research. These methods can be employed to design derivatives of this compound with specific, tailored reactivity. By simulating the electronic structure and properties of different derivatives, researchers can predict their behavior in various reactions and identify candidates with enhanced performance for specific applications.
For instance, computational studies could be used to screen a virtual library of derivatives for their potential as monomers in polymerization, predicting the properties of the resulting polymers. This in-silico approach can significantly accelerate the discovery of new materials and reduce the need for extensive experimental work.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including improved safety, better process control, and higher efficiency. The integration of the synthesis of this compound and its derivatives into flow chemistry platforms represents a significant area for future research.
Automated synthesis platforms, combined with real-time reaction monitoring and optimization algorithms, can further accelerate the development of new synthetic methodologies. This approach would allow for the rapid screening of a wide range of reaction parameters, leading to the identification of optimal conditions in a fraction of the time required for manual experimentation. The development of robust and reliable flow chemistry processes for the synthesis of this compound will be a key enabler for its wider application and for the production of its derivatives on a larger scale.
Q & A
Q. What are the established synthetic routes for Methyl 4-acetyl-3-methylbenzoate, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via esterification or Friedel-Crafts acylation. Key steps include:
Q. Optimization Factors :
- Temperature : Higher temperatures (e.g., 80–100°C) improve reaction rates but may increase side-product formation.
- Catalyst Loading : Excess AlCl₃ (≥1.5 equiv.) can enhance acylation efficiency but complicates purification.
- Solvent Choice : Polar aprotic solvents (e.g., DCM) favor acylation, while protic solvents (e.g., MeOH) suit esterification .
Q. How is the structural characterization of this compound validated in crystallographic studies?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:
- Data Collection : Monochromatic Mo-Kα radiation (λ = 0.71073 Å) at 294 K .
- Refinement : SHELXL software refines atomic positions, thermal parameters, and occupancy factors. A typical R-factor of ≤0.053 indicates high precision .
- Key Metrics : Mean C–C bond length = 0.004 Å; torsion angles confirm ester and acetyl group conformations .
Advanced Research Questions
Q. How can reaction pathways for derivatives of this compound be analyzed to resolve contradictory mechanistic proposals?
Contradictions often arise in nucleophilic substitution vs. radical-mediated pathways. Methodological approaches include:
- Isotopic Labeling : Track substituent positions using deuterated reagents (e.g., D₂O for hydroxylation studies).
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition states and activation energies for competing pathways .
- Kinetic Studies : Monitor intermediate formation via in situ NMR or HPLC-MS to distinguish stepwise vs. concerted mechanisms .
Example : Reduction of the acetyl group to a hydroxyl moiety may proceed via a radical intermediate in the presence of NaBH₄/CeCl₃, contrasting with classical hydride transfer mechanisms .
Q. What strategies are effective in designing bioactivity assays for this compound derivatives?
Target Identification :
- Enzyme Inhibition : Screen against kinases or hydrolases using fluorescence-based assays (e.g., ATP depletion for kinase activity) .
- Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled ligands for GPCRs) quantify affinity .
Q. Data Interpretation :
Q. How can crystallographic data from this compound inform the refinement of structurally related compounds?
SHELX Workflow :
Data Integration : Use SHELXC to process raw diffraction data, ensuring I/σ(I) > 2 for high-resolution datasets .
Phase Solution : SHELXD identifies heavy atoms via dual-space methods, critical for isostructural derivatives .
Model Building : SHELXE iteratively refines electron density maps, prioritizing acetyl and methyl group orientations .
Case Study : The R-factor improvement from 0.189 to 0.053 in Methyl 4-amino-3-methylbenzoate highlights the impact of anisotropic displacement parameters on model accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
